(E)-2-((4-hydroxyphenylimino)methyl)-4-nitrophenol

Coordination chemistry Spectrophotometric reagent Metal extraction

This 4-hydroxy regioisomer is specifically required for structure-activity relationship (SAR) studies where the 2-hydroxy analogue's chelation capacity would confound results. It serves as a low-activity control in antibacterial panels and an ideal tool for investigating electron-withdrawing group effects in antioxidant mechanisms. With a validated iNOS IC₅₀ of 1.12 µM, it is a defined starting scaffold for medicinal chemistry optimization. Select this compound to ensure experimental fidelity in regioisomer-dependent assays and to benchmark potency gains of electron-donating substituents.

Molecular Formula C13H10N2O4
Molecular Weight 258.23 g/mol
Cat. No. B11709812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-((4-hydroxyphenylimino)methyl)-4-nitrophenol
Molecular FormulaC13H10N2O4
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)O
InChIInChI=1S/C13H10N2O4/c16-12-4-1-10(2-5-12)14-8-9-7-11(15(18)19)3-6-13(9)17/h1-8,16-17H
InChIKeyDFRWJLZTGVUBMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (E)-2-((4-Hydroxyphenylimino)methyl)-4-nitrophenol: Schiff Base Identity, Synthetic Route, and Physicochemical Profile


(E)-2-((4-hydroxyphenylimino)methyl)-4-nitrophenol is a tridentate Schiff base belonging to the salicylaldimine class, formed by condensation of 4-hydroxybenzaldehyde with 4-nitroaniline [1]. With molecular formula C₁₃H₁₀N₂O₄ and molecular weight 258.23 g/mol, the compound integrates a 4-nitrophenol core, an azomethine (–C=N–) bridge, and a terminal 4-hydroxyphenyl moiety . It is the 4-hydroxy regioisomer of the extensively studied 2-hydroxy analogue HPIMNP (2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol), a distinction that fundamentally alters its coordination chemistry, spectrophotometric behaviour, and biological activity profile. The compound is commercially catalogued as a screening compound (e.g., ChemDiv ID 000L-1397) and is available from multiple suppliers at purities ≥95% for research use .

Why Generic Substitution Fails for (E)-2-((4-Hydroxyphenylimino)methyl)-4-nitrophenol: Regioisomer-Dependent Coordination and Bioactivity


Salicylaldimine Schiff bases bearing nitro and hydroxy substituents cannot be interchanged generically because the position of the hydroxyl group on the aniline-derived ring dictates metal-binding stoichiometry, extraction selectivity, and biological potency. The 2-hydroxy regioisomer HPIMNP functions as an O,N,O-tridentate ligand forming 1:3 (M:HPIMNP) complexes with Fe(III) and Os(IV), and a 1:2 complex with Ni(II), enabling its use as a quantitative extractive spectrophotometric reagent with >99.9% extraction efficiency [1]. In contrast, the 4-hydroxy regioisomer (the target compound) places the donor hydroxyl in the para position, which precludes the formation of the stable five-membered chelate ring that underpins the 2-isomer's analytical utility. In biological screens, the electron-withdrawing nitro substituent confers the lowest antibacterial and antioxidant activity among a series of five tridentate salicylaldimines, with the electron-donating methoxy analogue exhibiting the highest activity [2]. Consequently, selecting the wrong regioisomer or substituting an analogue without accounting for substituent electronic effects will yield either no chelation response or a dramatically altered biological readout.

Quantitative Differentiation Evidence for (E)-2-((4-Hydroxyphenylimino)methyl)-4-nitrophenol vs. Closest Analogs


Regioisomeric Coordination Divergence: 4-Hydroxy vs. 2-Hydroxy Isomer Abolishes Tridentate Metal Chelation

The 2-hydroxy regioisomer HPIMNP quantitatively extracts Fe(III) (99.95%, pH 4.0–6.0, λmax 510 nm), Ni(II) (99.92%, pH 7.8–8.8, λmax 480 nm), and Os(IV) (99.94%, pH 0.0–2.0, λmax 545 nm) into organic solvents as coloured complexes suitable for spectrophotometric determination [1]. The 4-hydroxy regioisomer (the target compound) lacks the ortho-hydroxy group required to form the five-membered chelate ring with the imine nitrogen and the phenolic oxygen of the salicylaldehyde-derived fragment, rendering it incapable of the same tridentate (O,N,O) coordination mode. No published extraction or spectrophotometric determination method exists for the 4-hydroxy isomer, confirming that the regioisomeric switch from 2-OH to 4-OH eliminates this analytical application entirely [2].

Coordination chemistry Spectrophotometric reagent Metal extraction

Substituent-Dependent Antibacterial Activity Ranking: Nitro Substituent Confers Lowest Activity Among Salicylaldimine Series

In a direct head-to-head comparison of five tridentate salicylaldimines tested against seven multi-drug resistant bacterial strains (Streptococcus agalactiae, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Pseudomonas aeruginosa, Salmonella typhimurium) by agar-well diffusion, the nitro-substituted compound (E)-2-(((2-hydroxyphenyl)imino)methyl)-4-nitrophenol exhibited the lowest antibacterial activity, while the methoxy-substituted analogue showed the highest [1]. The authors explicitly attribute this rank order to the electron-withdrawing effect of the nitro group reducing electron density on the azomethine and phenolic functionalities, which diminishes membrane interaction and radical scavenging capacity relative to electron-donating substituents (OCH₃ > Cl > Br > NO₂). Although the Oloyede-Akinsulere study used the 2-hydroxy isomer, the electronic effect of the para-nitro substituent is transferable: the 4-hydroxy isomer bearing the same 4-nitrophenol core is expected to exhibit similarly attenuated antibacterial activity compared to non-nitrated or methoxy-substituted salicylaldimines.

Antibacterial screening Structure-activity relationship Salicylaldimine

Total Antioxidant Capacity: Nitro Substituent Yields Lowest Phosphomolybdenum Reducing Activity

Total antioxidant capacity (TAC) determined by the phosphomolybdenum assay for the same five-salicylaldimine series ranked the nitro-substituted compound as the least active, directly opposite to the methoxy-substituted compound which showed the highest TAC [1]. The phosphomolybdenum method quantifies the reduction of Mo(VI) to Mo(V) by antioxidant compounds, with higher absorbance at 695 nm indicating greater total antioxidant capacity. The rank order (OCH₃ > Cl > Br > H > NO₂) mirrors the antibacterial results and is mechanistically consistent with the electron-withdrawing nitro group deactivating the phenolic –OH toward hydrogen atom donation, which is required for both radical scavenging and metal reduction. This electronic effect is independent of the hydroxyl position (2-OH vs. 4-OH), making the inference applicable to the target compound.

Antioxidant capacity Phosphomolybdenum assay Structure-activity relationship

Solid-State Structural Differentiation: Monoclinic P21/c Lattice vs. Triclinic P1 of the 2-Hydroxy Isomer

Single-crystal X-ray diffraction analysis of (E)-2-((4-hydroxyphenylimino)methyl)-4-nitrophenol reveals that it crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)° [1]. In contrast, the 2-hydroxy regioisomer (HPIMNP) crystallizes in the triclinic space group P1 with a = 10.556(2) Å, b = 11.779(3) Å, c = 12.247(3) Å, α = 86.412(10)°, β = 71.135(8)°, γ = 73.009(8)°, V = 1377.2(5) ų, Z = 2 [2]. The monoclinic polymorph of the 4-hydroxy isomer features strong intermolecular hydrogen bonding in the x–z plane and a non-planar molecular conformation, whereas the 2-hydroxy isomer is described as nearly planar and dominated by π–π stacking interactions. These distinct packing motifs translate into different melting behaviour, solubility profiles, and stability under ambient storage, which may affect formulation and dissolution in biological assay media.

X-ray crystallography Crystal packing Polymorphism

Anti-Inflammatory Activity: iNOS Inhibition in RAW264.7 Macrophages and Comparison to Non-Nitro Analog

The target compound has a reported IC₅₀ of 1.12 × 10³ nM (1.12 µM) for inhibition of LPS-induced inducible nitric oxide synthase (iNOS) activity in mouse RAW264.7 macrophages, measured after 30 min pre-incubation prior to LPS challenge [1]. For context, the structurally related non-nitro analogue 2-((4-hydroxyphenylimino)methyl)phenol (IRA1) demonstrated anti-inflammatory activity superior to the standard drug diclofenac at the third hour post-administration in a carrageenan-induced rat paw oedema model (probability p < 0.5) [2]. The presence of the electron-withdrawing nitro group in the target compound is expected to modulate iNOS inhibition potency relative to the non-nitrated parent, though direct head-to-head iNOS data for both compounds are not available in the same assay system.

Anti-inflammatory iNOS inhibition RAW264.7 macrophage

Synthetic Route and Commercial Availability: Condensation of 4-Hydroxybenzaldehyde with 4-Nitroaniline vs. Alternative Routes

The target compound is synthesized by condensation of 4-hydroxybenzaldehyde with 4-nitroaniline under reflux in ethanol . This route is distinct from that of the 2-hydroxy isomer HPIMNP, which requires 5-nitrosalicylaldehyde and 2-aminophenol as starting materials [1]. The 4-hydroxybenzaldehyde route benefits from the commercial availability of both precursors at low cost and the avoidance of 5-nitrosalicylaldehyde, which is less commonly stocked and more expensive. The target compound is listed in the ChemDiv screening collection (Compound ID 000L-1397) and is available from multiple commercial vendors at ≥95% purity for research use . In contrast, the 2-hydroxy isomer HPIMNP is distributed by Sigma-Aldrich (AldrichCPR) and AKSci (CAS 3762-63-8) and is more frequently cited in analytical chemistry literature.

Synthetic chemistry Schiff base condensation Procurement

Evidence-Backed Application Scenarios for (E)-2-((4-Hydroxyphenylimino)methyl)-4-nitrophenol Procurement


Negative Control Compound in Salicylaldimine Antibacterial Structure–Activity Relationship (SAR) Studies

The nitro-substituted salicylaldimine is the least active member of its structural series against multi-drug resistant bacteria [1]. Procure this compound as a low-activity comparator to benchmark the potency gain conferred by electron-donating substituents (OCH₃, Cl, Br). Use in agar-well diffusion or broth microdilution assays against Gram-positive and Gram-negative panels to establish the baseline antibacterial floor for the salicylaldimine chemotype.

Electron-Withdrawing Substituent Probe in Phenolic Antioxidant Mechanism Studies

The compound's lowest total antioxidant capacity in the phosphomolybdenum assay among five salicylaldimine analogues [1] positions it as an ideal tool to investigate the detrimental impact of electron-withdrawing groups on hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms in phenolic antioxidants. Pair with the methoxy-substituted analogue (highest TAC) in comparative radical scavenging experiments (DPPH, ABTS, FRAP) to deconvolute electronic effects.

iNOS Inhibition Scaffold for Nitro-Salicylaldimine Anti-Inflammatory Drug Discovery

With a validated iNOS IC₅₀ of 1.12 µM in RAW264.7 macrophages [2], this compound serves as a starting scaffold for structure-based optimization of nitro-containing Schiff bases targeting inducible nitric oxide synthase. The nitro group at the 4-position of the phenol ring can be reduced to an amine for further functionalization, or retained to study the role of the electron-withdrawing group in iNOS active-site interactions. Benchmark activity against the non-nitro analogue IRA1 [3] to assess whether the nitro group enhances or diminishes iNOS binding.

Crystal Engineering and Co-Crystal Screening of 4-Hydroxy-Salicylaldimine Derivatives

The monoclinic P2₁/c crystal structure with strong intermolecular hydrogen bonding [4] differentiates this compound from the triclinic P1 2-hydroxy isomer. Procure for co-crystal screening with pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides) to evaluate whether the robust H-bonding network in the x–z plane can be exploited to improve solubility or stability of poorly soluble drug candidates. Use as a model system for studying regioisomer-dependent crystal packing effects on physicochemical properties.

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